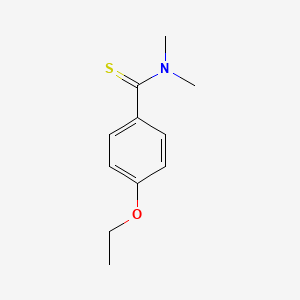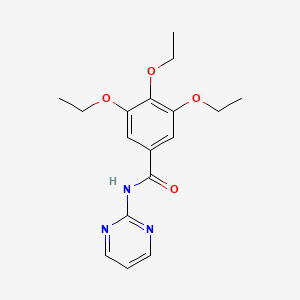![molecular formula C15H11ClF3NO B5767135 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5767135.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP is a selective antagonist of the μ-opioid receptor, which is a type of receptor that is involved in the modulation of pain, reward, and addiction pathways in the brain. Synthesis Method: CTAP can be synthesized using a variety of methods, including the reaction of 4-chloro-2-(trifluoromethyl)aniline with phenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound can then be purified using standard techniques such as column chromatography. Scientific Research Application: CTAP has been used extensively in scientific research to study the role of the μ-opioid receptor in various physiological and pathological processes. For example, CTAP has been used to investigate the role of the μ-opioid receptor in pain signaling, addiction, and depression. Mechanism of Action: CTAP acts as a competitive antagonist of the μ-opioid receptor, meaning that it binds to the receptor and blocks the binding of endogenous opioid peptides such as endorphins and enkephalins. This results in a decrease in the activation of the μ-opioid receptor and a reduction in the downstream effects of opioid signaling. Biochemical and Physiological Effects: CTAP has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. For example, CTAP has been shown to decrease the rewarding effects of opioids, reduce the development of tolerance to opioids, and block the analgesic effects of opioids. Advantages and Limitations for Lab Experiments: One advantage of using CTAP in lab experiments is that it is a highly selective antagonist of the μ-opioid receptor, meaning that it does not interact with other opioid receptors or other neurotransmitter systems. This allows researchers to specifically target the μ-opioid receptor and study its effects in isolation. However, one limitation of using CTAP is that it is a relatively large and complex molecule, which may limit its ability to penetrate cell membranes and reach intracellular targets. Future Directions: There are many potential future directions for research on CTAP and the μ-opioid receptor. Some possible areas of investigation include the development of more potent and selective antagonists of the μ-opioid receptor, the identification of novel signaling pathways downstream of the μ-opioid receptor, and the exploration of the role of the μ-opioid receptor in various disease states such as chronic pain, addiction, and depression. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of CTAP and other μ-opioid receptor antagonists, as well as their potential clinical applications.
属性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-11-6-7-13(12(9-11)15(17,18)19)20-14(21)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGNFSBHIOHWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5767059.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)


![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)
![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)
![1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)
![N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)

![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)
